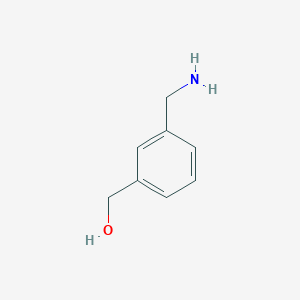

(3-(Aminomethyl)phenyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[3-(aminomethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTYUINIEPILPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619319 | |

| Record name | [3-(Aminomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34231-22-6 | |

| Record name | [3-(Aminomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(aminomethyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-(Aminomethyl)phenyl)methanol

Foreword: The Strategic Importance of (3-(Aminomethyl)phenyl)methanol in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound, a bifunctional aromatic compound, has emerged as a crucial intermediate, valued for its versatility and utility in constructing complex molecular architectures. Its unique structure, featuring both a primary amine and a primary alcohol on a meta-substituted phenyl ring, offers synthetic chemists a reliable scaffold for introducing key pharmacophoric elements. This guide provides an in-depth exploration of the synthesis and characterization of this pivotal molecule, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The content herein is designed to not only instruct but also to empower the scientific community in leveraging this compound to its fullest potential in the pursuit of innovative medicines.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and efficient synthetic route to this compound involves the reduction of a suitable precursor. Among the various strategies, the reduction of 3-cyanobenzyl alcohol stands out for its high yield and operational simplicity. This section will delve into the mechanistic underpinnings of this transformation and provide a detailed, self-validating experimental protocol.

Choosing the Right Tool for the Job: The Rationale Behind Lithium Aluminum Hydride Reduction

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. While several reducing agents can accomplish this, including catalytic hydrogenation and other metal hydrides, Lithium Aluminum Hydride (LiAlH₄) is often the reagent of choice for its high reactivity and efficacy.[1][2]

The causality behind selecting LiAlH₄ lies in its potent nucleophilic hydride (H⁻) delivery. The mechanism proceeds in a stepwise manner:

-

Nucleophilic Attack: The hydride ion from LiAlH₄ attacks the electrophilic carbon of the nitrile group, breaking the carbon-nitrogen pi bond and forming an intermediate imine anion.[2]

-

Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, leading to a dianion intermediate.

-

Workup: The reaction is quenched with an aqueous workup, which protonates the dianion to yield the final primary amine.[3]

The high reactivity of LiAlH₄ ensures the complete reduction of the nitrile to the amine, minimizing the formation of partially reduced intermediates.

Visualizing the Synthetic Pathway

Caption: Synthetic route from 3-cyanobenzyl alcohol to the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed for reproducibility and safety.

Materials and Equipment:

-

3-Cyanobenzyl alcohol

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled Water

-

10% Sulfuric Acid

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

-

Three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, and nitrogen inlet

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Addition: Suspend Lithium Aluminum Hydride (2.0 g, 52.7 mmol) in anhydrous THF (50 mL) in the reaction flask. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 3-cyanobenzyl alcohol (5.0 g, 37.6 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add distilled water (2 mL) dropwise to quench the excess LiAlH₄. This is a highly exothermic process and should be performed with extreme care. Following the water, add 15% aqueous sodium hydroxide (2 mL), and then another portion of water (6 mL).

-

Workup: Stir the resulting white precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake with THF (3 x 20 mL).

-

Extraction: Combine the organic filtrates and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure product as a colorless oil.

II. Comprehensive Characterization of this compound)

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This section outlines the key analytical techniques and expected results.

Visualizing the Characterization Workflow

Caption: From crude product to full analytical characterization.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [4] |

| Molecular Weight | 137.18 g/mol | [4] |

| Appearance | Colorless oil | - |

| CAS Number | 34231-22-6 | [4] |

Spectroscopic Data

-

¹H NMR:

-

Aromatic Protons (Ar-H): Multiple signals are expected in the range of δ 7.0-7.4 ppm.

-

Benzylic Protons (Ar-CH₂-OH): A singlet is anticipated around δ 4.6 ppm.

-

Aminomethyl Protons (Ar-CH₂-NH₂): A singlet is expected around δ 3.8 ppm.

-

Amine and Hydroxyl Protons (NH₂ and OH): Broad singlets, the chemical shifts of which are concentration and solvent dependent.

-

-

¹³C NMR:

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the range of δ 125-145 ppm.

-

Benzylic Carbon (Ar-CH₂-OH): A signal is anticipated around δ 65 ppm.

-

Aminomethyl Carbon (Ar-CH₂-NH₂): A signal is expected around δ 46 ppm.

-

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 (broad) | O-H and N-H | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 3000-2850 | C-H (aliphatic) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1050-1000 | C-O | Stretching |

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 137.

III. Applications in Drug Development: A Versatile Building Block

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of a variety of pharmaceutical agents.

Key Intermediate in the Synthesis of Tapentadol

Tapentadol is a centrally acting analgesic with a dual mechanism of action, acting as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[5][6] Several patented synthetic routes for Tapentadol utilize precursors that can be derived from or are structurally related to this compound, highlighting its importance in the synthesis of this class of analgesics.[7][8][9]

Scaffold for Dynamin GTPase Inhibitors

Dynamin is a GTPase that plays a critical role in endocytosis.[10] Inhibitors of dynamin are valuable research tools and have potential as therapeutic agents. This compound can serve as a key building block in the synthesis of potent dynamin inhibitors, demonstrating its utility in the development of molecules targeting cellular trafficking pathways.[11]

IV. Conclusion: A Foundation for Future Innovation

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via the reduction of 3-cyanobenzyl alcohol with Lithium Aluminum Hydride offers a reliable and efficient method for its preparation. The expected characterization data serves as a benchmark for researchers to verify the identity and purity of the synthesized compound.

As a versatile building block, this compound continues to be a valuable asset in the drug discovery and development pipeline. Its application in the synthesis of complex molecules like Tapentadol and dynamin GTPase inhibitors underscores its strategic importance. It is our hope that this guide will serve as a valuable resource for scientists, enabling them to confidently synthesize and utilize this key intermediate in their pursuit of the next generation of therapeutics.

References

- (No Source)

- (No Source)

- A practical and enantioselective synthesis of tapentadol. (URL not available)

-

Process for the synthesis of tapentadol and intermediates thereof. (2014). Justia Patents. [Link]

- (No Source)

- Process for the preparation of tapentadol and intermediates thereof. (2014).

- Process for the preparation of tapentadol via novel intermediate. (2014).

- INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. (n.d.).

- (No Source)

-

7 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

[3-(Aminomethyl)phenyl]methanol. (n.d.). PubChem. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

-

Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles. (2009). PubMed. [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]

- (No Source)

- (No Source)

- (No Source)

- (No Source)

-

Inhibition of Dynamin Mediated Endocytosis by the Dynoles-Synthesis and Functional Activity of a Family of Indoles. (2009). ResearchGate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]

- 7. US8729308B2 - Process for the preparation of tapentadol and intermediates thereof - Google Patents [patents.google.com]

- 8. WO2014141296A2 - Process for the preparation of tapentadol via novel intermediate - Google Patents [patents.google.com]

- 9. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]

- 10. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (3-(Aminomethyl)phenyl)methanol (CAS: 34231-22-6): Properties, Synthesis, and Applications

This technical guide provides an in-depth analysis of (3-(Aminomethyl)phenyl)methanol, a versatile bifunctional organic compound. Tailored for researchers, chemists, and professionals in drug development, this document explores the molecule's core properties, synthetic utility, key applications, and essential safety protocols, grounded in authoritative data.

Core Molecular Profile and Physicochemical Properties

This compound, identified by CAS number 34231-22-6, is a unique building block in organic synthesis. Its structure features a benzene ring substituted at the meta-positions with an aminomethyl (-CH₂NH₂) group and a hydroxymethyl (-CH₂OH) group. This dual functionality allows for orthogonal chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science.[1] The compound typically appears as a white to off-white solid.[2]

The key physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 34231-22-6 | [3][4] |

| Molecular Formula | C₈H₁₁NO | [3][4] |

| Molecular Weight | 137.18 g/mol | [3] |

| IUPAC Name | [3-(aminomethyl)phenyl]methanol | [3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 277.9 ± 20.0 °C | [2] |

| Density (Predicted) | 1.113 ± 0.06 g/cm³ | [2] |

| Solubility | 91 g/L in water (25 °C) | [4] |

| pKa (Predicted) | 14.34 ± 0.10 | [2][4] |

The Bifunctional Scaffold: Reactivity and Synthetic Potential

The primary value of this compound lies in the distinct reactivity of its nucleophilic primary amine and its primary alcohol. This allows for selective, sequential reactions to build molecular complexity.

-

The Aminomethyl Group : This primary amine is a potent nucleophile and a weak base. It readily participates in standard amine chemistries, including:

-

Acylation/Amidation : Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation : Nucleophilic substitution to form secondary or tertiary amines.

-

Reductive Amination : Condensation with aldehydes or ketones followed by reduction to form substituted amines.

-

Boc Protection : Facile protection with Di-tert-butyl dicarbonate (Boc₂O) to temporarily mask its reactivity, allowing for selective modification of the alcohol group.

-

-

The Hydroxymethyl Group : The primary alcohol can be derivatized through several common pathways:

-

Esterification : Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification : Formation of ethers, for example, through the Williamson ether synthesis.

-

Oxidation : Controlled oxidation can yield the corresponding benzaldehyde or benzoic acid derivative.

-

Conversion to a Leaving Group : Transformation into a tosylate, mesylate, or halide to facilitate subsequent nucleophilic substitution.

-

This dual reactivity makes it an invaluable linker or scaffold molecule, as depicted in the following diagram.

Caption: Synthetic utility of the bifunctional scaffold.

Key Applications in Research and Development

The unique structural attributes of this compound have positioned it as a critical intermediate in several areas of advanced research.

-

Pharmaceutical Intermediates : Its role as a versatile building block is particularly pronounced in drug discovery.[1] It serves as a key reagent in the synthesis of complex molecules targeting various biological pathways. Notable examples include its use in the development of potent dynamin GTPase inhibitors and novel inhibitors of the hedgehog signaling pathway, which is a key focus in oncology research.[1]

-

Ligand Synthesis for Coordination Chemistry : The presence of both nitrogen and oxygen donor atoms allows it to function as a chelate ligand for various metal centers.[5] Depending on the pH, it can act as a neutral, anionic, or cationic ligand, offering flexibility in the design of coordination compounds with tailored electronic and steric properties.[5]

-

Materials Science : The ability to form both amide and ester linkages makes it a candidate for the synthesis of specialty polyamides, polyesters, and other polymers where specific structural features are required for thermal or mechanical properties.

Representative Synthetic and Analytical Workflow

A robust experimental plan is crucial for success. The following sections outline a representative workflow for the synthesis, purification, and characterization of a derivative, embodying a self-validating protocol.

Experimental Workflow Overview

The general process from synthesis to final characterization follows a logical sequence to ensure the integrity of the final product.

Caption: Standard experimental workflow for synthesis and analysis.

Protocol: N-Acetylation of this compound

This protocol details the selective acetylation of the amine group, a common transformation that demonstrates the compound's utility. The causality behind each step is explained to ensure reproducibility.

Objective: To synthesize N-((3-(hydroxymethyl)phenyl)methyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Acetyl Chloride (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

-

Reaction Setup : Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture, especially given the reactivity of acetyl chloride. Cool the flask to 0 °C in an ice bath to control the exothermicity of the acylation reaction.

-

Base Addition : Add triethylamine to the solution. TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which prevents the protonation of the starting amine and drives the reaction to completion.

-

Acylating Agent Addition : Add acetyl chloride dropwise to the stirring solution over 5-10 minutes. Slow addition is critical to manage the reaction rate and prevent a rapid temperature increase.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Quenching and Workup : Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

-

Extraction : Extract the aqueous layer twice with DCM. The organic layers are combined. This step isolates the desired organic product from inorganic salts and water-soluble components.

-

Washing and Drying : Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous MgSO₄ to eliminate all traces of water, which is crucial before solvent evaporation.

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel to isolate the pure N-((3-(hydroxymethyl)phenyl)methyl)acetamide.

Analytical Characterization

To validate the structure and purity of the synthesized product, a suite of spectroscopic methods is employed. For the parent compound, this compound, the expected spectral features are:

-

¹H NMR : The proton NMR spectrum should exhibit distinct signals corresponding to the different proton environments. Key signals would include: aromatic protons (multiplet, ~7.2-7.4 ppm), benzylic CH₂OH protons (singlet, ~4.6 ppm), benzylic CH₂NH₂ protons (singlet, ~3.8 ppm), and broad, exchangeable signals for the OH and NH₂ protons.

-

¹³C NMR : The carbon spectrum will show characteristic peaks for the aromatic carbons, with two distinct signals for the substituted carbons (C-CH₂OH and C-CH₂NH₂), and signals for the two benzylic carbons.

-

IR Spectroscopy : The infrared spectrum will be characterized by strong, broad O-H and N-H stretching bands (~3300-3400 cm⁻¹), C-H stretches from the aromatic ring and CH₂ groups, and C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 138.1.

Safety, Handling, and Storage

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

-

Primary Hazard : The compound is classified as causing severe skin burns and eye damage (H314).[2][3][6] Direct contact must be avoided at all times.

-

Handling : Always handle inside a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6][7]

-

Storage : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[2] The recommended storage temperature is between 2-8 °C to ensure long-term stability and prevent degradation.[2][4][8]

The GHS hazard and precautionary statements are summarized below.

| GHS Information | Code | Description | Source |

| Signal Word | Danger | [2][3] | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [2][3][6] |

| Precautionary Statement | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [3][6][7] |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][6] |

| Precautionary Statement | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [3][6][7] |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |

| Precautionary Statement | P405 | Store locked up. | [3][6][7] |

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its meta-substituted bifunctional nature. Its capacity for selective and orthogonal derivatization makes it an essential tool for constructing complex molecular architectures in pharmaceutical and materials science research. A thorough understanding of its reactivity, coupled with stringent safety and handling practices, enables researchers to fully leverage its synthetic potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21880609, this compound. PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. [Link]

-

American Elements (2022). 3-(Aminomethyl)benzyl Alcohol Safety Data Sheet. [Link]

-

LookChem (n.d.). This compound SDS, 34231-22-6 Safety Data Sheet. [Link]

-

Compoundchem (n.d.). Buy 34231-22-6 [3-(aminomethyl)phenyl]methanol Industrial Grade. [Link]

-

Pharmaffiliates (n.d.). [3-(Aminomethyl)phenyl]methanol. [Link]

-

Royal Society of Chemistry (2021). Supporting Information. [Link]

-

Zeller, A., et al. (2011). (3-Aminophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 34231-22-6 [amp.chemicalbook.com]

- 3. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. (3-Aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

structural elucidation of (3-(Aminomethyl)phenyl)methanol

An In-depth Technical Guide to the Structural Elucidation of (3-(Aminomethyl)phenyl)methanol

Abstract: The unequivocal structural determination of chemical entities is a cornerstone of modern drug discovery, chemical synthesis, and materials science. This compound (C₈H₁₁NO, Mol. Weight: 137.18 g/mol ) is a valuable bifunctional building block, incorporating both a primary amine and a primary alcohol on a meta-substituted aromatic ring.[1][2] Its precise molecular architecture is critical for ensuring predictable reactivity, desired biological activity, and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of spectroscopic analysis and logical data synthesis. It is designed for researchers, analytical scientists, and drug development professionals who require a robust framework for molecular characterization.

The Imperative of Structural Verification

The molecular formula C₈H₁₁NO represents several possible isomers, including the ortho- (2-) and para- (4-) substituted analogs, as well as other structural variants.[3][4] Each isomer possesses distinct physical, chemical, and biological properties. Therefore, relying solely on molecular weight is insufficient. A rigorous analytical workflow is necessary to confirm the specific 1,3- (meta) substitution pattern of the aminomethyl and hydroxymethyl groups on the phenyl ring, ensuring the identity and purity of the material.

This guide details a self-validating system where data from orthogonal analytical techniques are integrated to build an unassailable structural proof.

The Analytical Workflow: A Multi-Pronged Approach

The relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a complete picture of the molecule's connectivity and functionality.

Figure 1: A logical workflow for the .

Mass Spectrometry (MS): The Molecular Blueprint

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the mass spectrometer in positive ion mode. The ESI process will protonate the basic aminomethyl group, forming the [M+H]⁺ ion.

-

Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Fragmentation (MS/MS): Isolate the precursor ion ([M+H]⁺ at m/z 138.2) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Data Interpretation:

-

Molecular Ion: The primary observation will be the protonated molecular ion [M+H]⁺ at m/z 138.2 . The monoisotopic mass of C₈H₁₁NO is 137.084 Da, confirming the molecular formula.[1]

-

Key Fragments: The fragmentation pattern provides evidence for the functional groups:

-

m/z 121.1: Loss of ammonia (NH₃) from the protonated amine.

-

m/z 120.1: Loss of water (H₂O) from the protonated molecule.

-

m/z 106.1: Cleavage of the C-C bond between the benzyl and hydroxymethyl groups, corresponding to the aminobenzyl cation. This is a crucial fragment indicating the separation of the two functional groups by the aromatic ring.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Specific functional groups absorb at characteristic frequencies, making it an excellent tool for their identification.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the neat sample (if liquid or oil) or a finely ground powder (if solid) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum of this compound is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 (broad) | O-H Stretch | Alcohol | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[5][6] |

| 3350 - 3250 (two bands) | N-H Stretch | Primary Amine | Two distinct peaks (asymmetric and symmetric stretch) confirm a primary (-NH₂) amine. These often overlap with the broad O-H band. |

| 3100 - 3000 | C-H Stretch | Aromatic | Indicates the presence of the benzene ring. |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Corresponds to the methylene groups of the aminomethyl and hydroxymethyl substituents. |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Further evidence for the aromatic core. |

| ~1030 (strong) | C-O Stretch | Primary Alcohol | A strong band confirming the C-O single bond of the benzyl alcohol moiety.[5] |

| 800 - 700 | C-H Bending | Aromatic (out-of-plane) | The specific pattern in this region can provide evidence for the meta-substitution pattern. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and number of protons and carbons.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard like tetramethylsilane (TMS).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

D₂O Exchange: For confirmation of -OH and -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to these exchangeable protons will disappear.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 - 7.4 | Multiplet | 4H | Ar-H | The four protons on the meta-substituted ring will have distinct chemical shifts and coupling patterns, resulting in a complex multiplet. |

| ~4.65 | Singlet | 2H | -CH ₂-OH | Protons on the carbon adjacent to the electronegative oxygen are deshielded. The signal is a singlet as there are no adjacent protons to couple with. |

| ~3.88 | Singlet | 2H | -CH ₂-NH₂ | Protons on the carbon adjacent to the nitrogen. Typically less deshielded than the benzylic alcohol protons. |

| Variable (Broad) | Singlet | 1H | -OH | The chemical shift is variable and concentration-dependent. The signal is broad due to chemical exchange and will disappear upon D₂O addition. |

| Variable (Broad) | Singlet | 2H | -NH ₂ | Similar to the hydroxyl proton, the amine protons are exchangeable and will disappear with D₂O. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 | Ar-C -CH₂OH | Quaternary aromatic carbon attached to the hydroxymethyl group. |

| ~140 | Ar-C -CH₂NH₂ | Quaternary aromatic carbon attached to the aminomethyl group. |

| ~129, 127, 126, 125 | Ar-C H | Four distinct signals for the four protonated aromatic carbons, confirming the lack of symmetry expected from meta-substitution. |

| ~64.5 | -C H₂-OH | Aliphatic carbon bonded to oxygen, showing a characteristic downfield shift. |

| ~46.0 | -C H₂-NH₂ | Aliphatic carbon bonded to nitrogen. |

Final Confirmation: 2D NMR and X-Ray Crystallography

While 1D NMR provides a robust structural hypothesis, 2D NMR experiments can offer definitive proof of connectivity.

-

COSY (Correlation Spectroscopy): Would show correlations between coupled aromatic protons, helping to assign the specific substitution pattern.

-

HSQC (Heteronuclear Single Quantum Coherence): Would show direct correlations between each proton and the carbon it is attached to (e.g., the signal at ~4.65 ppm would correlate with the carbon at ~64.5 ppm), unambiguously linking the ¹H and ¹³C assignments.

For crystalline materials, single-crystal X-ray crystallography stands as the gold standard for structural elucidation. It provides an absolute 3D map of the molecule, including precise bond lengths and angles, leaving no room for ambiguity. The crystal structure for a related compound, (3-aminophenyl)methanol, has been reported, confirming the molecular geometry and intermolecular hydrogen bonding networks in the solid state.[7]

Sources

- 1. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 39895-56-2|(4-(Aminomethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 4. (2-(Aminomethyl)phenyl)methanol | C8H11NO | CID 11275036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylmethanol [applets.kcvs.ca]

- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. (3-Aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (3-(Aminomethyl)phenyl)methanol

Introduction

(3-(Aminomethyl)phenyl)methanol, a substituted benzyl alcohol derivative, is a versatile building block in pharmaceutical and chemical synthesis. Its bifunctional nature, containing both a primary amine and a primary alcohol, makes it a valuable intermediate. However, to effectively utilize this compound in drug development and manufacturing, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount. This guide provides a comprehensive technical overview of the methodologies and considerations for characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Physicochemical Characterization of this compound

A foundational understanding of the intrinsic properties of this compound is critical as it dictates the design of subsequent solubility and stability studies.

| Property | Value | Source |

| CAS Number | 34231-22-6 | [1] |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][2][3] |

| Predicted pKa | 14.34 ± 0.10 | [3][4] |

| Predicted XLogP3 | 0.1 | [2] |

| Appearance | White to off-white solid | [4] |

| Storage | 2-8°C, under inert atmosphere | [1][3][4] |

The presence of both an amine and a hydroxyl group suggests that the solubility of this compound will be pH-dependent and that it will be susceptible to oxidation. The predicted pKa indicates it is a weak base.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, a comprehensive solubility profile should be established across a range of solvents relevant to drug development.

Equilibrium Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[5]

-

Preparation of Solvents: Prepare a panel of solvents including purified water, pH-buffered solutions (e.g., pH 2, 4.5, 6.8, 7.4, and 9), and relevant organic solvents (e.g., ethanol, methanol, DMSO, propylene glycol).

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow them to reach equilibrium.[6]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.[7]

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from replicate experiments (typically n=3).

Expected Solubility Profile and Data Presentation

Given its chemical structure, this compound is expected to exhibit higher solubility in acidic aqueous solutions due to the protonation of the aminomethyl group. A known, though not fully detailed, solubility in a likely aqueous medium is 91 g/L at 25°C.[3]

Table 1: Example Solubility Data for this compound at 25°C

| Solvent | pH | Solubility (mg/mL) |

| Purified Water | ~8.5 | > 91 |

| 0.1 N HCl | 1.2 | > 200 |

| Acetate Buffer | 4.5 | > 150 |

| Phosphate Buffer | 6.8 | > 100 |

| Phosphate Buffer | 7.4 | > 95 |

| Ethanol | N/A | > 100 |

| Propylene Glycol | N/A | > 50 |

| DMSO | N/A | > 200 |

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are essential for determining storage conditions, re-test periods, and shelf life.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[9][10][11] This information is crucial for developing stability-indicating analytical methods.

Caption: Forced degradation experimental workflow.

-

Acid and Base Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH. Heat the solutions at 60°C for a defined period (e.g., 24 hours). Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

ICH Stability Testing

Long-term and accelerated stability studies are performed under ICH-prescribed conditions to establish the re-test period or shelf life.[8][12][13]

Caption: ICH stability testing logical relationship.

Table 2: Example Long-Term Stability Data for this compound at 25°C/60% RH

| Timepoint (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white solid | 99.8 | 0.15 |

| 3 | Conforms | 99.7 | 0.18 |

| 6 | Conforms | 99.5 | 0.22 |

| 12 | Conforms | 99.2 | 0.30 |

| 24 | Conforms | 98.6 | 0.45 |

Analytical Method Validation

The reliability of solubility and stability data is contingent upon the use of validated analytical methods. The analytical procedure for quantifying this compound and its impurities should be validated according to ICH Q2(R1) guidelines.[14][15][16][17]

HPLC Method for this compound

A reverse-phase HPLC method with UV detection is generally suitable for the analysis of aromatic compounds like this compound. Due to the presence of the amine group, a derivatization step or the use of a specific column chemistry might be necessary to achieve good peak shape and resolution.[18][19][20][21][22]

Example HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Time-based gradient from 5% to 95% B

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

Validation Parameters

The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

A systematic and scientifically rigorous approach to determining the solubility and stability of this compound is essential for its successful application in research and drug development. This guide outlines the core experimental frameworks, from fundamental physicochemical characterization to detailed stability programs, that are necessary to build a comprehensive data package. By adhering to these principles and leveraging validated analytical methodologies, researchers can ensure data integrity and make informed decisions throughout the development lifecycle.

References

-

Pharmaffiliates. CAS No : 34231-22-6| Chemical Name : [3-(Aminomethyl)phenyl]methanol. [Link]

-

Kineticos. (2022-04-18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

ICH. Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

BioProcess International. (2012-09-04). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Protocols.io. (2024-12-09). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

MedCrave online. (2016-12-14). Forced Degradation Studies. [Link]

-

Pharmaceutical Technology. (2016-05-02). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21880609, [3-(Aminomethyl)phenyl]methanol. [Link]

-

ICH. Quality Guidelines. [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

European Medicines Agency. (2003-08-01). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

U.S. Food and Drug Administration. (2021-09-17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

YouTube. (2025-04-03). Q1A (R2) A deep dive in Stability Studies. [Link]

-

Pharmaceutical Sciences. (2024-02-15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

National Center for Biotechnology Information. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Starodub. (2024-04-24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

-

ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

-

RSC Publishing. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

-

National Center for Biotechnology Information. (2018-11-12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

-

ResearchGate. (2021). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. [Link]

-

Chromatography Today. (2015-07-01). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

-

ResearchGate. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

-

National Center for Biotechnology Information. (2010). (3-Aminophenyl)methanol. [Link]

-

Ataman Kimya. PHENYLMETHANOL. [Link]

-

European Medicines Agency. (2023-07-13). Stability testing of existing active substances and related finished products. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11275036, (2-(Aminomethyl)phenyl)methanol. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 34231-22-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. database.ich.org [database.ich.org]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. fda.gov [fda.gov]

- 16. starodub.nl [starodub.nl]

- 17. database.ich.org [database.ich.org]

- 18. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity Screening of (3-(Aminomethyl)phenyl)methanol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of (3-(Aminomethyl)phenyl)methanol. The methodologies outlined herein are designed to rigorously evaluate the therapeutic potential of this compound, moving from broad-based screening to more focused, target-oriented investigations.

Introduction to this compound: A Compound of Interest

This compound, also known as 3-(aminomethyl)benzyl alcohol, is a small molecule with the chemical formula C8H11NO[1]. Its structure, featuring a primary amine and a benzyl alcohol moiety on a phenyl ring, makes it a versatile scaffold for chemical synthesis[2]. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its use as a building block for more complex molecules with known therapeutic activities suggests inherent potential[2]. Notably, it has been utilized in the synthesis of dynamin GTPase inhibitors and hedgehog signaling pathway inhibitors, pointing towards potential applications in oncology and cellular biology[2].

This guide proposes a structured, multi-tiered approach to systematically uncover the biological activities of this compound.

| Property | Value | Source |

| Molecular Formula | C8H11NO | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| CAS Number | 34231-22-6 | PubChem[1] |

| Synonyms | 3-(Aminomethyl)benzyl alcohol | Pharmaffiliates[3] |

A Tiered Approach to Biological Activity Screening

A hierarchical screening cascade is the most efficient method to comprehensively assess the biological profile of a novel compound. This approach begins with broad, high-throughput screens to identify any general bioactivity, followed by more specific assays to elucidate the mechanism of action and potential therapeutic targets.

Figure 2: Simplified JAK-STAT signaling pathway, a potential target for this compound.

Recommended Protocol: In Vitro Kinase Assay (e.g., for JAK2)

-

Reaction Mixture: In a 96-well plate, combine a recombinant kinase (e.g., JAK2), a suitable substrate (e.g., a peptide substrate), and ATP.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor (e.g., Ruxolitinib for JAK2) and a vehicle control.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

GTPase Activity Assays

Rationale: Given its use in synthesizing dynamin GTPase inhibitors, it is prudent to investigate the direct effect of this compound on GTPase activity.

Recommended Protocol: GTPase-Glo™ Assay

-

GTPase Reaction: Set up a reaction containing a recombinant GTPase (e.g., dynamin), GTP, and varying concentrations of this compound.

-

Incubation: Incubate the reaction at 37°C to allow for GTP hydrolysis.

-

GTP Detection: Add a GTP detection reagent to stop the reaction and measure the amount of remaining GTP.

-

Luminescence Measurement: Measure the luminescent signal, which is inversely correlated with GTPase activity.

-

Data Analysis: Determine the effect of the compound on GTPase activity and calculate the IC50 if inhibition is observed.

Tier 3: In-depth Mechanistic Studies

If promising activity is identified in the earlier tiers, further studies are warranted to understand the mechanism of action and the compound's drug-like properties.

Downstream Pathway Analysis

Rationale: To confirm the on-target effects within a cellular context, it is essential to examine the downstream signaling events of the putative target.

Recommended Protocol: Western Blotting for Phospho-STAT

-

Cell Treatment: Treat a relevant cell line (e.g., a cell line with constitutively active JAK-STAT signaling for a JAK2 inhibitor) with the IC50 concentration of this compound for various time points.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the downstream target (e.g., phospho-STAT3 and total STAT3).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream target.

Metabolic Stability Assays

Rationale: Assessing the metabolic stability of a compound is crucial for predicting its in vivo pharmacokinetic properties.

Recommended Protocol: Liver Microsome Stability Assay

-

Reaction Mixture: Incubate this compound with pooled human liver microsomes and NADPH in a phosphate buffer.

-

Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance of the compound.

Safety and Handling

This compound is classified as corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This guide provides a systematic and scientifically rigorous approach to the biological activity screening of this compound. By following this tiered strategy, researchers can efficiently identify and characterize the therapeutic potential of this compound. The proposed assays are well-established and can be readily implemented in a standard laboratory setting. Positive results from this screening cascade would warrant further investigation, including lead optimization and in vivo studies.

References

-

Singh, M., & Singh, S. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189-196. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21880609, [3-(Aminomethyl)phenyl]methanol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. [Link]

-

Pharmaffiliates. (n.d.). [3-(Aminomethyl)phenyl]methanol. [Link]

-

Cui, Y., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Frontiers in Chemistry, 10, 893357. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of (3-(Aminomethyl)phenyl)methanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Aminomethyl)phenyl)methanol is a versatile chemical scaffold, appearing as a structural motif in compounds targeting a range of biological systems. While the compound itself is primarily recognized as a synthetic intermediate, its core structure embodies functionalities that suggest potential bioactivity. For instance, derivatives have been explored as inhibitors of the Hedgehog signaling pathway and as components of dynamin GTPase inhibitors.[1] Furthermore, the benzylamine moiety is a key feature in potent inhibitors of enzymes like Factor Xa, a critical component of the blood coagulation cascade.[2] This guide provides a comprehensive framework for a hypothetical research program aimed at systematically elucidating the mechanism of action (MoA) of this compound, should it be identified as a hit in a phenotypic screen or targeted assay. We will proceed with the hypothesis that the compound has shown inhibitory activity against a specific, plausible target class—monoamine oxidases (MAOs)—to illustrate the scientific process.

Introduction: The Scientific Rationale for Investigation

This compound, with its primary amine and benzylic alcohol, presents an intriguing starting point for a mechanistic investigation.[3][4] The presence of an aminomethyl group on a phenyl ring is a common feature in ligands for neurotransmitter transporters and receptors, as well as in enzyme inhibitors. For the purpose of this guide, we will posit that this compound has been identified in a high-throughput screen as a potential inhibitor of Monoamine Oxidase B (MAO-B), an enzyme pivotal in the degradation of neurotransmitters like dopamine and a key target in neurodegenerative diseases.

This guide will lay out the logical and experimental progression from initial hit confirmation to detailed molecular and cellular characterization. The core philosophy is a multi-pronged approach, integrating biochemical, cellular, and computational methods to build a robust, evidence-based model of the compound's MoA.

Phase I: Target Identification and Initial Characterization

The first phase of any MoA study is to confirm the initial screening result and establish a baseline for the compound's activity. This involves quantifying its potency and selectivity.

Biochemical Confirmation: Enzyme Inhibition Assays

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against the purified target enzyme, in this case, MAO-B.

Experimental Protocol: MAO-B Inhibition Assay

-

Reagents and Materials:

-

Purified human recombinant MAO-B enzyme.

-

MAO-B substrate (e.g., benzylamine).

-

Detection reagent that reacts with a product of the MAO-B reaction (e.g., Amplex Red, which reacts with H₂O₂).

-

Horseradish peroxidase (HRP).

-

This compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

96-well microplate, preferably opaque for fluorescence measurements.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. A typical starting range would be from 100 µM down to 1 nM.

-

In each well of the microplate, add the MAO-B enzyme and the corresponding concentration of the test compound or vehicle control (DMSO).

-

Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate and the detection mix (Amplex Red and HRP).

-

Monitor the increase in fluorescence over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Determining the Mode of Inhibition

Understanding how the compound inhibits the enzyme (e.g., competitively, non-competitively) provides crucial insights into its potential binding site. This is achieved by performing kinetic studies where the substrate concentration is varied.

Workflow for Kinetic Analysis

-

Perform the MAO-B inhibition assay as described above, but for each inhibitor concentration, also vary the concentration of the substrate.

-

Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

-

Analyze the resulting pattern of lines to determine the mode of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Data Presentation: Hypothetical Kinetic Data

| Inhibitor Conc. (µM) | Apparent Vmax (RFU/min) | Apparent Km (µM) |

| 0 (Control) | 1500 | 10 |

| 1 | 1500 | 25 |

| 5 | 1500 | 70 |

| 10 | 1500 | 130 |

| This table illustrates a competitive inhibition pattern where Vmax remains constant while the apparent Km increases with inhibitor concentration. |

Phase II: Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its intended target within the complex environment of a living cell is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: CETSA

-

Cell Culture: Culture a relevant cell line (e.g., a human neuroblastoma cell line endogenously expressing MAO-B) to near confluence.

-

Compound Treatment: Treat the cells with this compound or a vehicle control for a specified time.

-

Heating: Harvest the cells, resuspend them in a buffer, and divide them into aliquots. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

-

Lysis and Protein Quantification: Lyse the cells to release the soluble proteins. The denatured proteins will precipitate and can be removed by centrifugation.

-

Target Detection: Analyze the amount of soluble MAO-B remaining in the supernatant at each temperature using Western blotting or another specific protein detection method.

-

Data Analysis: Plot the amount of soluble MAO-B as a function of temperature for both the treated and control samples. A shift in the melting curve to higher temperatures for the treated sample indicates target engagement.

Diagram: Experimental Workflow for MoA Elucidation

Caption: A streamlined workflow for the mechanism of action (MoA) studies.

Downstream Cellular Effects

If this compound inhibits MAO-B, we expect to see an increase in the levels of its substrates, such as dopamine.

Protocol: Neurotransmitter Quantification

-

Cell Treatment: Treat a suitable neuronal cell line with various concentrations of this compound.

-

Cell Lysis: After incubation, lyse the cells to release intracellular contents.

-

Quantification: Use a sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) or a specific ELISA kit, to quantify the levels of dopamine in the cell lysates.

-

Analysis: A dose-dependent increase in dopamine levels would strongly support the proposed MoA.

Phase III: Structural and In Silico Investigation

To understand the molecular basis of the interaction, computational and structural methods can be employed.

Molecular Docking

Molecular docking predicts the preferred orientation of the compound when bound to the MAO-B active site.

Procedure:

-

Obtain Structures: Obtain the crystal structure of human MAO-B from the Protein Data Bank (PDB). Prepare the 3D structure of this compound.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the ligand into the defined active site of the enzyme.

-

Analysis: Analyze the predicted binding poses. Look for key interactions, such as hydrogen bonds or hydrophobic interactions, with active site residues. This can provide a testable hypothesis about which amino acids are critical for binding.

Diagram: Hypothesized Signaling Pathway

Caption: Proposed mechanism of MAO-B inhibition by the compound.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to elucidating the mechanism of action of this compound, using its potential inhibition of MAO-B as an illustrative example. By integrating biochemical, cellular, and in silico methods, researchers can build a comprehensive and well-validated model of a compound's biological activity. The logical progression from in vitro validation to cellular target engagement and pathway analysis ensures a high degree of scientific rigor. The insights gained from such studies are invaluable for guiding further drug development efforts, including lead optimization and preclinical evaluation.

References

-

Pinto, D. J., Orwat, M. J., Wang, S., Fevig, J. M., Quan, M. L., Amparo, E., ... & Lam, P. Y. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 44(4), 566–578. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21880609, [3-(Aminomethyl)phenyl]methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80293, 3-Aminobenzyl alcohol. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review on (3-(Aminomethyl)phenyl)methanol synthesis

An In-depth Technical Guide to the Synthesis of (3-(Aminomethyl)phenyl)methanol

Introduction: A Key Intermediate in Modern Drug Development

This compound, also known as 3-(hydroxymethyl)benzylamine, is a deceptively simple aromatic bifunctional molecule.[1][2][3][4] Its true value lies in its role as a critical building block and key intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of a primary amine and a primary alcohol on a meta-substituted benzene ring provides two reactive handles for medicinal chemists to elaborate upon, enabling the construction of diverse molecular architectures.

The most prominent application of this intermediate is in the synthesis of Tapentadol, a centrally-acting opioid analgesic used for the management of moderate to severe pain.[5][6][7] The core structure of Tapentadol is built upon the (3-aminomethyl)phenyl moiety. Furthermore, derivatives of this structural motif are explored as potent inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, obesity, and cardiovascular diseases.[8][9] The efficient and scalable synthesis of this compound is therefore a topic of significant interest to researchers in process chemistry and drug development.

This guide provides a detailed examination of the primary synthetic strategies for preparing this compound, offering field-proven insights into reaction mechanisms, step-by-step protocols, and a comparative analysis to inform synthetic planning.

Overview of Primary Synthetic Strategies

Two principal and strategically distinct routes dominate the synthesis of this compound. The choice between them often depends on factors such as the availability of starting materials, scalability, and safety considerations, particularly regarding the use of potent hydride reagents versus catalytic hydrogenation.

-

Route A: Concurrent Reduction from 3-Cyanobenzaldehyde. This approach is the most atom-economical, involving the simultaneous reduction of both the nitrile and aldehyde functionalities of the readily available starting material, 3-formylbenzonitrile.

-

Route B: Sequential Reduction from 3-Nitrobenzaldehyde. This two-step pathway involves the chemoselective reduction of the aldehyde group, followed by the reduction of the nitro group to the target primary amine. This route offers excellent control over selectivity at each stage.

Caption: Role of ammonia in suppressing secondary amine formation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established principles for the catalytic hydrogenation of aromatic nitriles. [10] Materials:

-

3-Cyanobenzaldehyde

-

Methanol or Ethanol

-

Ammonia (as a solution in the alcohol solvent or liquid ammonia)

-

Raney® Nickel (50% slurry in water, activated) [11]* Hydrogen gas (H₂)

-

High-pressure autoclave reactor

Step-by-Step Methodology:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 10 g) with deionized water (3 x 50 mL) and then with the chosen alcohol solvent (e.g., ethanol, 3 x 50 mL) to remove residual alkali and water. Keep the catalyst solvent-wet at all times to prevent ignition.

-

Reactor Charging: Charge a high-pressure autoclave with 3-cyanobenzaldehyde (e.g., 50 g, 0.38 mol), ethanol (250 mL), and the prepared Raney® Nickel catalyst.

-

Ammonia Addition: Cool the reactor and add a solution of ammonia in ethanol (e.g., 10% w/w, 50 mL) or carefully add liquid ammonia.

-

Hydrogenation: Seal the autoclave. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.

-

Pressurize the reactor with hydrogen to 50-80 atm.

-

Begin vigorous stirring and heat the reactor to 80-100 °C. The reaction is exothermic and may require initial cooling.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 4-8 hours when hydrogen consumption ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric Raney® Nickel catalyst. Wash the filter cake with ethanol. Caution: Do not allow the catalyst to dry; quench it immediately with water.

-

Purification: Concentrate the combined filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or crystallization from a suitable solvent if required.

Route B: Synthesis from 3-Nitrobenzaldehyde

This two-step route offers high selectivity by addressing each functional group independently. The aldehyde is first protected as a robust alcohol using a mild reducing agent, followed by the more vigorous reduction of the nitro group.

Step 1: Selective Reduction of 3-Nitrobenzaldehyde

Mechanism and Causality: Sodium borohydride (NaBH₄) is an excellent choice for this transformation. It is a mild hydride donor that is highly selective for the reduction of aldehydes and ketones over less electrophilic functional groups like nitro groups. [12]The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent protonation during aqueous work-up yields the primary alcohol, 3-nitrobenzyl alcohol.

Experimental Protocol: Aldehyde Reduction

This protocol is adapted from a standard, high-yield procedure. [6] Materials:

-

3-Nitrobenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 3-nitrobenzaldehyde (200 g, 1.32 mol) in methanol (1000 mL) in a large round-bottom flask. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Reagent Addition: Slowly add sodium borohydride (25 g, 0.66 mol) in portions, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quenching and Work-up: Re-cool the mixture to 0 °C and carefully quench the reaction by the slow addition of ice water.

-

Remove the methanol under reduced pressure.

-

Extract the remaining aqueous residue with dichloromethane (5 x 200 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to furnish 3-nitrobenzyl alcohol as a liquid (approx. 190 g, 93% yield), which is often pure enough for the next step. [6]

Step 2: Reduction of 3-Nitrobenzyl Alcohol

Mechanism and Causality: The reduction of an aromatic nitro group to a primary amine is a classic transformation that can be reliably achieved by catalytic hydrogenation. [13]Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are highly effective. The reaction proceeds through several intermediates (nitroso, hydroxylamino) which are rapidly reduced on the catalyst surface to the final amine without affecting the stable benzyl alcohol moiety. [14]

Experimental Protocol: Nitro Group Reduction

This protocol utilizes Raney Nickel and hydrazine, a common and effective method for nitro group reduction when high-pressure hydrogenation equipment is not available. [14] Materials:

-

3-Nitrobenzyl Alcohol

-

Ethanol

-

Raney® Nickel (50% slurry in water)

-

Hydrazine hydrate (N₂H₄·H₂O)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzyl alcohol (e.g., 10 g, 65 mmol) in ethanol (150 mL).

-

Catalyst Addition: Carefully add a catalytic amount of water-wet Raney® Nickel (approx. 1 g of slurry).

-

Reagent Addition: Heat the mixture to a gentle reflux (or 50-60 °C). Slowly add hydrazine hydrate (10 mL, ~200 mmol) dropwise via an addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction: After the addition is complete, continue to reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Carefully filter the mixture through Celite® to remove the catalyst, washing the filter pad with ethanol.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be purified by column chromatography (silica gel, using a mobile phase such as dichloromethane/methanol) or crystallization to yield pure this compound.

Caption: Workflow for the sequential reduction strategy (Route B).

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route requires a careful evaluation of several practical and economic factors.

| Feature | Route A (from 3-Cyanobenzaldehyde) | Route B (from 3-Nitrobenzaldehyde) |

| Number of Steps | 1 | 2 |

| Starting Material | 3-Cyanobenzaldehyde | 3-Nitrobenzaldehyde |